![molecular formula C9H16N4O2 B5672665 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)
2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions that lead to the formation of its distinct bicyclic structure. Piacenza et al. (1997) discuss the synthesis and characterization of similar compounds, emphasizing the conditions and methodologies conducive to obtaining high purity and yield. The process typically involves cyclocondensation reactions, with precise control over reaction conditions being crucial for success (Piacenza et al., 1997).
Molecular Structure Analysis
The molecular structure of "2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione" features a bicyclic skeleton with tetramethyl and tetraaza substituents. This arrangement results in a compound with significant conformational stability and distinctive electronic properties. Studies by Piacenza et al. (1997) provide insights into the conformational aspects of these compounds, revealing how the cyclic urea moieties and bridgehead atoms form planes that dictate the molecule's overall geometry and reactivity (Piacenza et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of "2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione" is influenced by its functional groups and molecular structure. It participates in various chemical reactions, including cycloadditions, substitutions, and eliminations, showcasing its versatility in synthetic chemistry. For instance, the compound's ability to undergo specific transformations under controlled conditions has been explored for the synthesis of derivatives with potential application in material science and catalysis (Sikder et al., 2001).
Physical Properties Analysis
The physical properties of "2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione," such as melting point, solubility, and thermal stability, are crucial for its handling and application in various domains. These characteristics are determined by the compound's molecular structure, particularly the arrangement of its functional groups and overall molecular geometry. The stability and solubility parameters indicate its suitability for use in specific chemical reactions and processes (Sikder et al., 2001).
Scientific Research Applications
Structural Characteristics and Synthesis Methods
Structural Description : The compounds 2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione and its acetyl derivative present similar conformations with cyclic urea moieties and bridgehead atoms forming planes at a dihedral angle of approximately 110°. The CO of each acetyl group is anti to the CO of the cyclic urea it is attached to (Piacenza et al., 1997).
Synthesis and Thermal Behavior : The compound, 2,4,6,8 Tetranitro 2,4,6,8 tetraazabicyclo[3.3.1]nonane-3,7-dione (TNPDU), was synthesized from propane diurea by nitration with an 85% yield. Its molecular structure was determined by elemental analysis, IR and H-NMR spectroscopy. The thermal and explosion delay behavior of TNPDU and its mixtures with high explosives were also reported (Sikder et al., 2001).
Chemistry of Bicyclic Bisureas : The chemistry of 2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-diones involves the condensation of N,N'-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives. The study established the most favorable conditions for this process (Eres'ko et al., 1979).
Molecular Interactions and Synthesis Using "Green" Catalyst
Iodination of Aromatic Compounds : 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione acts as a mild and convenient reagent for the iodination of aromatic compounds like benzene, alkylbenzenes, polycyclic hydrocarbons, aromatic amines, and phenol ethers under mild conditions in organic solvents (Chaikovski et al., 2001).
"Green" Synthesis Method : A novel method was developed for the synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione using etidronic acid as a "green" catalyst. This method yielded 62% and proposed a plausible stepwise mechanism, confirmed by NMR data and studying model processes (Panshina et al., 2020).
Solvation and Structural Studies
Solvation Characteristics : The enthalpies of solution of tetramethyl-bis-urea (Mebicarum) in various amides and acetone were measured, revealing that the solvent proton-donor ability and existing steric hindrances play a key role in the solvation of tetramethyl-bis-urea (Ivanov et al., 2007).
Structural Analysis of Derivatives : X-ray diffraction studies were conducted on 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione (glycoluril) and its derivatives, analyzing the geometrical characteristics of molecules depending on the type of substituent and the formation of hydrogen bonds in crystals (Panshina et al., 2020).
Application in Molecular Synthesis
- Cucurbituril Analogues Synthesis : Two new cucurbituril members were synthesized by condensation of propanediurea with formaldehyde, exhibiting excellent thermal stability. Their structures were confirmed through various spectroscopic methods (Wang et al., 2018).
properties
IUPAC Name |
2,4,6,8-tetramethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-10-6-5-7(12(3)8(10)14)13(4)9(15)11(6)2/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDWJVAGVXCJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(N(C1=O)C)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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